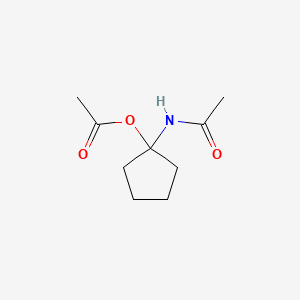

(1-Acetamidocyclopentyl) acetate

Description

(1-Acetamidocyclopentyl) acetate (CAS No. 69971-20-6) is a cyclopentane derivative with a molecular formula of C₁₀H₁₅NO₃ and a molecular weight of 197.230 g/mol . The compound features a cyclopentane ring substituted with an acetamide group (-NHCOCH₃) at the 1-position and an acetate ester (-OAc) at the 4-position (stereochemistry: 1S,4R) . With 1 hydrogen bond donor and 3 hydrogen bond acceptors, the compound exhibits moderate polarity, influencing its solubility and reactivity. It is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals or agrochemicals due to its dual functional groups (amide and ester), which enable diverse derivatization pathways .

Properties

CAS No. |

125078-38-8 |

|---|---|

Molecular Formula |

C9H15NO3 |

Molecular Weight |

185.223 |

IUPAC Name |

(1-acetamidocyclopentyl) acetate |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-9(13-8(2)12)5-3-4-6-9/h3-6H2,1-2H3,(H,10,11) |

InChI Key |

YQUGXJWHJITFPH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1(CCCC1)OC(=O)C |

Synonyms |

Acetamide, N-[1-(acetyloxy)cyclopentyl]- (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(acetyloxy)cyclopentyl]- typically involves the acylation of cyclopentanol with acetic anhydride to form 1-(acetyloxy)cyclopentane. This intermediate is then reacted with acetamide under specific conditions to yield the final product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Acetamide, N-[1-(acetyloxy)cyclopentyl]- may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(acetyloxy)cyclopentyl]- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamide group to an amine.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Acetamide, N-[1-(acetyloxy)cyclopentyl]- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(acetyloxy)cyclopentyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds with active sites, while the cyclopentyl ring provides structural stability. The acetyloxy group may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (1-acetamidocyclopentyl) acetate, a comparative analysis with structurally related cyclopentane derivatives is provided below.

Structural and Functional Group Analysis

Key Research Findings

Reactivity and Synthesis: this compound is synthesized via stereoselective reactions, leveraging its 1S,4R configuration for targeted biological activity . In contrast, ethyl acetoacetate derivatives (e.g., 2-azido-1-hydroxy-1-(2,4-dioxoalkyl)cyclopentanes) are generated through nucleophilic additions to α-azido cyclopentanone, followed by Staudinger reductions to form amino derivatives . Dicyclopentenyloxyethyl acrylate undergoes radical polymerization due to its acrylate group, making it suitable for industrial coatings .

Physicochemical Properties: The acetamide and ester groups in this compound enhance its solubility in polar aprotic solvents (e.g., DMSO), whereas dicyclopentenyloxyethyl acrylate’s larger hydrophobic structure (C₁₅H₂₀O₃) favors organic phases . Methyl 3-aminocyclopentanecarboxylate’s amino group enables protonation at physiological pH, increasing its bioavailability compared to neutral esters .

Applications :

- This compound : Explored in antiviral and antimicrobial agent synthesis due to its amide-mediated hydrogen bonding .

- Ethyl acetoacetate derivatives : Serve as intermediates in heterocyclic compound synthesis (e.g., pyrrolidines) .

- Dicyclopentenyloxyethyl acrylate : Used in UV-curable resins for high-performance adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.